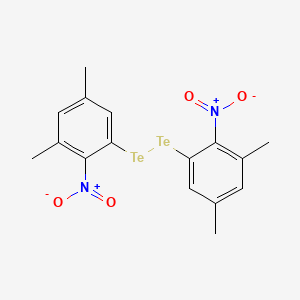![molecular formula C28H46O4 B12599452 Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate CAS No. 884337-23-9](/img/structure/B12599452.png)
Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate is a chemical compound with the molecular formula C28H46O4 and a molecular weight of 446.662 g/mol . This compound is characterized by the presence of an oxirane (epoxide) group, which is known for its high reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate typically involves the reaction of hexadecanol with 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoic acid. The reaction is carried out under esterification conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate involves the reactivity of the oxirane group. This group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The ester group can also be hydrolyzed to release the corresponding alcohol and acid, which can participate in further biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate: Known for its high reactivity and versatility in chemical synthesis.
Methyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate: Similar structure but with a methyl ester group, leading to different reactivity and applications.
Bis(2-methoxy-4-{oxiran-2-ylmethyl}phenyl)isophthalate: Contains multiple oxirane groups, making it useful in polymer chemistry.
Uniqueness
This compound stands out due to its long alkyl chain, which imparts unique physical properties such as increased hydrophobicity and potential for self-assembly in aqueous environments. This makes it particularly valuable in applications requiring amphiphilic molecules .
Properties
CAS No. |
884337-23-9 |
|---|---|
Molecular Formula |
C28H46O4 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
hexadecyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate |
InChI |
InChI=1S/C28H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-30-28(29)21-18-25-16-19-26(20-17-25)31-23-27-24-32-27/h16-17,19-20,27H,2-15,18,21-24H2,1H3 |
InChI Key |
LIBZEPLDUMLUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCC1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide](/img/structure/B12599374.png)
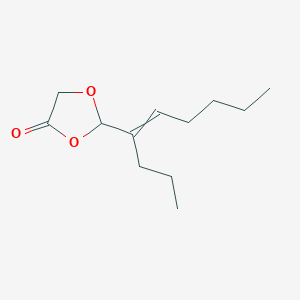
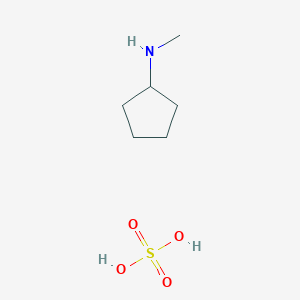
![3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12599387.png)

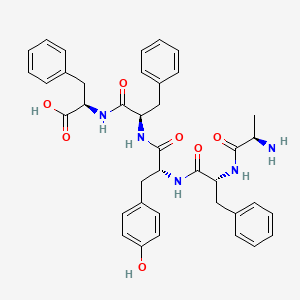

![N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide](/img/structure/B12599401.png)
![3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12599404.png)
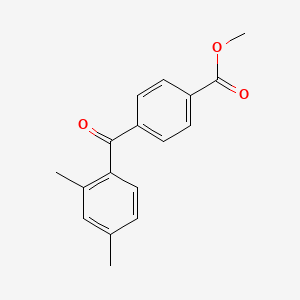
![2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate](/img/structure/B12599418.png)
![N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B12599426.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone](/img/structure/B12599427.png)
